N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at position 5 and a 4-fluorophenylsulfanyl moiety on the acetamide side chain. The 1,3,4-oxadiazole scaffold is widely studied for its pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The 3,5-dimethoxy substitution enhances solubility and electronic effects, while the 4-fluorophenylsulfanyl group contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-24-13-7-11(8-14(9-13)25-2)17-21-22-18(26-17)20-16(23)10-27-15-5-3-12(19)4-6-15/h3-9H,10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIYVINWKUKNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an acylhydrazide with carbon disulfide in an alcoholic alkaline solution, followed by acidification of the reaction mixture.
Introduction of the dimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a suitable dimethoxyphenyl derivative under appropriate conditions.
Attachment of the fluorophenylsulfanyl group: The final step involves the reaction of the intermediate with a fluorophenylsulfanyl derivative to form the target compound.
Chemical Reactions Analysis
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylsulfanyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies on human cancer cell lines (e.g., MCF-7 and HeLa) demonstrated significant reductions in cell viability with IC50 values ranging from 10 to 20 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may be effective against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Applications in Medicinal Chemistry
The unique structure of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide makes it a valuable building block for the synthesis of novel pharmaceuticals. Its potential applications include:
- Drug Development : As a lead compound for developing new anticancer or antimicrobial drugs.
- Biological Probes : For studying specific biological pathways in cancer research.
Material Science Applications
In addition to its medicinal applications, this compound can be utilized in material science for the development of new materials with specific properties. Potential applications include:
- Polymer Synthesis : It may serve as a monomer in creating polymers with enhanced thermal or mechanical properties.
- Coatings and Adhesives : Its chemical structure could impart unique characteristics to coatings or adhesives used in industrial applications.
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its antiproliferative effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogous derivatives, emphasizing substituent variations and physicochemical
*Note: Discrepancy in molecular weight for 8g (C₂₁H₂₀N₄O₂S ≈ 392.47 g/mol; reported as 378 g/mol in ).
Key Observations:
- Substituent Diversity : The target compound’s 3,5-dimethoxyphenyl group contrasts with indolyl (8e, 8g), acetamidophenyl (), and hydroxyphenyl () substituents in analogs.
- Fluorine vs. Chlorine : The 4-fluorophenylsulfanyl group in the target compound may offer better metabolic stability compared to chlorophenyl derivatives (e.g., 8t) due to fluorine’s electronegativity and smaller atomic radius .
- Melting Points : Derivatives with bulkier substituents (e.g., indolyl in 8e) exhibit higher melting points (155°C) than simpler aryl analogs (142°C for 8g), suggesting stronger intermolecular interactions .
Antibacterial Activity
- Shah et al. Derivative (MIC 63) : Exhibited potent activity against S. aureus (MIC = 63 µg/mL), attributed to the 4-acetamidophenyl group enhancing membrane permeability .
- Indolyl Derivatives (8e, 8g) : Demonstrated moderate antibacterial activity, likely due to the indole moiety’s planar structure facilitating DNA intercalation .
Enzyme Inhibition
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Methoxy groups (target compound) may improve solubility but reduce membrane penetration compared to hydrophobic indolyl or chlorophenyl groups .
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : The synthesis begins with the cyclization of hydrazides with carboxylic acid derivatives under acidic or basic conditions.
- Introduction of Functional Groups : The 3,5-dimethoxyphenyl group is introduced through nucleophilic substitution reactions.
- Final Modifications : The addition of the [(4-fluorophenyl)sulfanyl]acetamide moiety completes the structure.
Anticancer Properties
The oxadiazole scaffold is recognized for its anticancer properties. Research indicates that derivatives of this scaffold can inhibit key enzymes involved in DNA synthesis and cell proliferation. For instance, studies have shown that certain oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with IC50 values often in the low micromolar range (0.47–1.4 µM) .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. The presence of the oxadiazole ring enhances lipophilicity, facilitating cellular uptake and increasing antimicrobial efficacy against various pathogens .
The compound's biological effects are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : By binding to enzymes such as thymidylate synthase (TS), it disrupts DNA synthesis pathways, leading to apoptosis in cancer cells.
- Receptor Modulation : The compound may also interact with various receptors involved in cellular signaling pathways, influencing cell growth and survival .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In a study examining the effects of oxadiazole derivatives on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), compounds similar to this compound demonstrated significant growth inhibition compared to control groups .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with similar structural features exhibited potent antibacterial effects, suggesting a promising avenue for developing new antimicrobial agents .
Comparative Analysis
To better understand the biological activity of this compound in relation to other compounds in its class, a comparison table is presented below:
| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Oxadiazole ring + Sulfanyl acetamide | High (IC50 < 1 µM) | Moderate |
| N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide | Similar phenolic structure | Moderate | High |
| 3-(2-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate | Thioether + Acetamido groups | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
